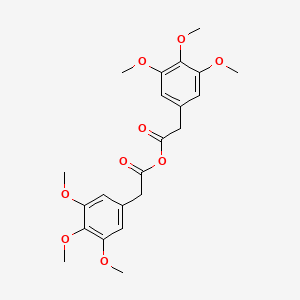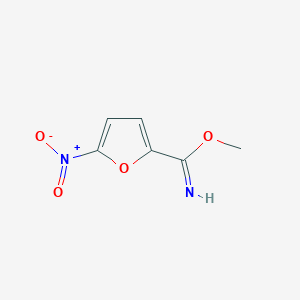
Lead--lambda~1~-thallanyl (1/3)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lead–lambda~1~-thallanyl (1/3) is a chemical compound composed of lead and thallium in a 1:3 ratioThe combination of lead and thallium results in a compound with distinct chemical and physical characteristics that make it valuable for research and industrial purposes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Lead–lambda~1~-thallanyl (1/3) typically involves the reaction of lead salts with thallium salts under controlled conditions. One common method is to dissolve lead nitrate and thallium nitrate in water, followed by the addition of a reducing agent such as sodium borohydride. The reaction is carried out under inert atmosphere to prevent oxidation, and the resulting precipitate is filtered and dried to obtain the desired compound .
Industrial Production Methods: Industrial production of Lead–lambda~1~-thallanyl (1/3) involves large-scale reactions using similar methods as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Analyse Chemischer Reaktionen
Types of Reactions: Lead–lambda~1~-thallanyl (1/3) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve halogenating agents like chlorine or bromine in the presence of a catalyst.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield lead oxide and thallium oxide, while reduction could produce elemental lead and thallium .
Wissenschaftliche Forschungsanwendungen
Lead–lambda~1~-thallanyl (1/3) has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for synthesizing other lead and thallium compounds, and in studies involving heavy metal interactions.
Biology: The compound is utilized in biological assays to investigate the effects of heavy metals on cellular processes.
Medicine: Research is ongoing to explore its potential use in radiopharmaceuticals for diagnostic imaging and cancer treatment.
Industry: It finds applications in the production of specialized glass and ceramics, as well as in the development of advanced electronic materials
Wirkmechanismus
The mechanism of action of Lead–lambda~1~-thallanyl (1/3) involves its interaction with cellular components and enzymes. The compound can bind to sulfhydryl groups in proteins, disrupting their function and leading to cellular toxicity. This interaction affects various molecular pathways, including those involved in oxidative stress and apoptosis .
Vergleich Mit ähnlichen Verbindungen
- Lead(II) oxide
- Thallium(I) chloride
- Lead(II) acetate
- Thallium(III) oxide
Comparison: Lead–lambda~1~-thallanyl (1/3) is unique due to its specific lead-to-thallium ratio, which imparts distinct properties compared to other lead or thallium compounds. For instance, it exhibits different solubility, reactivity, and toxicity profiles, making it suitable for specialized applications where other compounds may not be effective .
Eigenschaften
CAS-Nummer |
12165-74-1 |
|---|---|
Molekularformel |
PbTl3 |
Molekulargewicht |
820 g/mol |
InChI |
InChI=1S/Pb.3Tl |
InChI-Schlüssel |
OOKLJADUQPCJCY-UHFFFAOYSA-N |
Kanonische SMILES |
[Tl].[Tl].[Tl].[Pb] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


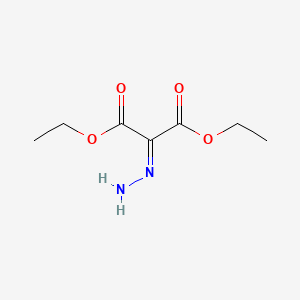
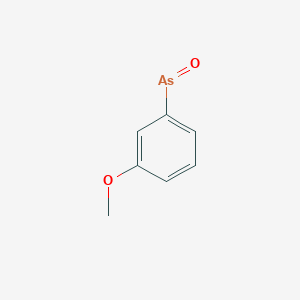
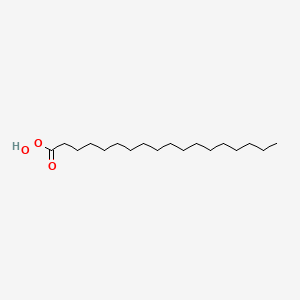

![2-[2-[5-[2-(Furan-2-yl)ethenyl]-2,4-dinitrophenyl]ethenyl]furan](/img/structure/B14731895.png)

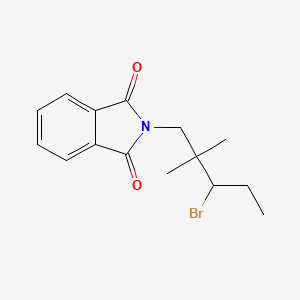
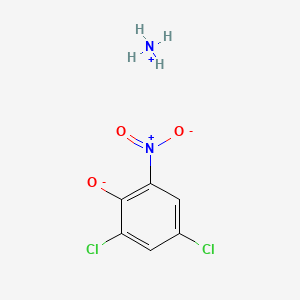
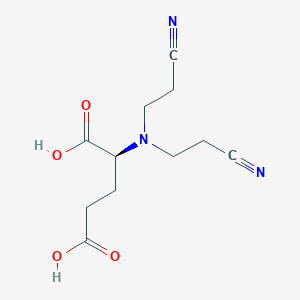
![4-((1H-naphtho[2,3-d]imidazol-2-ylmethyl)amino)benzoic acid](/img/structure/B14731931.png)
![Bicyclo[4.2.2]deca-2,4,9-triene-7,7,8,8-tetracarbonitrile](/img/structure/B14731936.png)
![2-[(Diethylamino)methyl]-3-methylphenyl 4-nitrobenzoate](/img/structure/B14731954.png)
